N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(p-tolyl)pivalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(p-tolyl)pivalamide, also known as DTTA, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. DTTA is a thioamide derivative that has been synthesized through a number of methods, each with varying degrees of success.
Mechanism of Action
The mechanism of action of N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(p-tolyl)pivalamide is not fully understood, but it is believed to involve the formation of stable complexes with metal ions, which can then be used in various applications such as catalysis and drug delivery.
Biochemical and Physiological Effects
This compound has not been extensively studied for its biochemical and physiological effects. However, it has been shown to be non-toxic and biocompatible, making it a promising candidate for drug delivery applications.
Advantages and Limitations for Lab Experiments
One of the advantages of N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(p-tolyl)pivalamide is its ability to form stable complexes with metal ions, which can be used in a variety of applications. However, the yield and purity of this compound vary depending on the synthesis method used, which can limit its use in certain experiments.
Future Directions
There are several future directions for research on N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(p-tolyl)pivalamide. One area of interest is the development of new synthesis methods that can improve the yield and purity of this compound. Another area of interest is the investigation of this compound as a drug delivery system, particularly for the targeted delivery of metal ions to cancer cells. Additionally, the use of this compound as a fluorescent probe for the detection of proteins and nucleic acids could be further explored.
Synthesis Methods
N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(p-tolyl)pivalamide has been synthesized through a number of methods, including the reaction of p-tolyl isocyanate with 2,3-dihydrothiophene-1,1-dioxide in the presence of pivalic acid. Other methods involve the reaction of p-tolyl isocyanate with 2,3-dihydrothiophene-1,1-dioxide in the presence of a base or the reaction of p-tolyl isocyanate with 2,3-dihydrothiophene-1,1-dioxide in the presence of an acid. The yield and purity of this compound vary depending on the synthesis method used.
Scientific Research Applications
N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(p-tolyl)pivalamide has been used in scientific research for a variety of applications, including as a ligand for metal ions, a catalyst for organic reactions, and a fluorescent probe for the detection of proteins and nucleic acids. This compound has also been investigated for its potential as a drug delivery system due to its ability to form stable complexes with metal ions.
properties
IUPAC Name |
N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-2,2-dimethyl-N-(4-methylphenyl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO3S/c1-12-5-7-13(8-6-12)17(15(18)16(2,3)4)14-9-10-21(19,20)11-14/h5-10,14H,11H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYMIHAFHWHGYDB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N(C2CS(=O)(=O)C=C2)C(=O)C(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.